Cas no 1190-91-6 ((E)-4-(Dimethylamino)but-3-en-2-one)
(E)-4-(Dimethylamino)but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(Dimethylamino)but-3-en-2-one
- 3-Buten-2-one,4-(dimethylamino)-
- methyl β-(dimethylamino)vinyl ketone
- AKOS005265081
- 1-DIMETHYLAMINO-BUT-1-EN-3-ONE, 98
- EN300-311017
- Methyl .beta.-(N,N-dimethylamino)vinyl ketone
- 3-Buten-2-one, 4-(dimethylamino)- (6CI,7CI,8CI,9CI)
- D5614
- 4-(dimethylamino)-3-buten-2-one
- s11427
- (E)-4-(Dimethylamino)-3-buten-2-one
- (E)-4-(dimethylamino)but-3-en-2-one
- trans-4-(Dimethylamino)-3-buten-2-one
- (3E)-4-(Dimethylamino)-3-buten-2-one
- 4-dimethylamino-3-buten-2-one
- AMY31395
- J-016947
- MFCD00142611
- 2802-08-6
- EN300-97053
- 1190-91-6
- 3-Buten-2-one, 4-(dimethylamino)-
- A804197
- SCHEMBL951880
- 1-DIMETHYLAMINO-BUT-1-EN-3-ONE
- trans-4-(Dimethylamino)-3-buten-2-one, 97%
- SCHEMBL951882
- 3-Buten-2-one,4-(dimethylamino)-,(3E)-
- AKOS025149894
- 3-BUTEN-2-ONE, 4-(DIMETHYLAMINO)-, (3E)-
- (3E)-4-(Dimethylamino)-3-buten-2-one #
- (3E)-4-(dimethylamino)but-3-en-2-one
- AS-61804
- CS-W016611
- (E)-4-dimethylamino-but-3-en-2-one
- BBL028273
- STK802358
- GM 6001; Galardin; CS 610; [S-(R*,S*)]-N4-Hydroxy-N1-[1-(1H-indol-3-ylmethyl)-2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)butanediamide; (2R)-N4-Hydroxy-N1-[(1S)-1-(1H-indol-3-ylmethyl)-2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)butanediamide
- (E)-4-(Dimethylamino)-3-buten-2-one;
- (E)-4-(Dimethylamino)but-3-en-2-one
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- MDL: MFCD00142611
- Inchi: 1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+
- InChI Key: QPWSKIGAQZAJKS-SNAWJCMRSA-N
- SMILES: O=C(C)/C=C/N(C)C
Computed Properties
- Exact Mass: 113.084063974g/mol
- Monoisotopic Mass: 113.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.3
- Topological Polar Surface Area: 20.3Ų
(E)-4-(Dimethylamino)but-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D472648-25mg |
(E)-4-(Dimethylamino)but-3-en-2-one |
1190-91-6 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D472648-50mg |
(E)-4-(Dimethylamino)but-3-en-2-one |
1190-91-6 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D472648-250mg |
(E)-4-(Dimethylamino)but-3-en-2-one |
1190-91-6 | 250mg |
$ 80.00 | 2022-06-05 | ||
| OTAVAchemicals | 6923420-100MG |
(3E)-4-(dimethylamino)but-3-en-2-one |
1190-91-6 | 97% | 100MG |
$71 | 2023-07-10 | |
| OTAVAchemicals | 6923420-250MG |
(3E)-4-(dimethylamino)but-3-en-2-one |
1190-91-6 | 97% | 250MG |
$89 | 2023-07-10 | |
| OTAVAchemicals | 6923420-1000MG |
(3E)-4-(dimethylamino)but-3-en-2-one |
1190-91-6 | 97% | 1g |
$148 | 2023-07-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1427467-25g |
4-(Dimethylamino)but-3-en-2-one |
1190-91-6 | 98% | 25g |
¥7770.00 | 2025-07-04 | |
| Aaron | AR000PQG-1g |
3-Buten-2-one, 4-(dimethylamino)- |
1190-91-6 | 95% | 1g |
$26.00 | 2025-07-04 | |
| Aaron | AR000PQG-5g |
3-Buten-2-one, 4-(dimethylamino)- |
1190-91-6 | 95% | 5g |
$72.00 | 2025-07-04 | |
| Aaron | AR000PQG-10g |
3-Buten-2-one, 4-(dimethylamino)- |
1190-91-6 | 95% | 10g |
$118.00 | 2025-07-04 |
(E)-4-(Dimethylamino)but-3-en-2-one Related Literature
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1. Infrared intensities as a quantitative measure of intramolecular interactions. Part XLIII. Quantitative estimation of electronic interactions in mono- and di-substituted ethylenes and the prediction of rotational barriersGeorge P. Ford,Alan R. Katritzky,Ronald D. Topsom J. Chem. Soc. Perkin Trans. 2 1975 1378
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Taichi Yoneda,Naoto Kojima,Takahiro Matsumoto,Daisuke Imahori,Tomoe Ohta,Tatsusada Yoshida,Tetsushi Watanabe,Hisashi Matsuda,Seikou Nakamura Org. Biomol. Chem. 2022 20 196
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Nicolas Oger,Erwan Le Grognec,Fran?ois-Xavier Felpin Org. Chem. Front. 2015 2 590
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Yan Zhang,Zhiwu Long,Longjia Yan,Li Liu,Lan Yang,Yi Le RSC Adv. 2022 12 25633
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Qing Yu,Yating Zhang,Jie-Ping Wan Green Chem. 2019 21 3436
Additional information on (E)-4-(Dimethylamino)but-3-en-2-one
Comprehensive Guide to (E)-4-(Dimethylamino)but-3-en-2-one (CAS No. 1190-91-6): Properties, Applications, and Industry Insights
(E)-4-(Dimethylamino)but-3-en-2-one (CAS No. 1190-91-6) is a versatile organic compound with a unique molecular structure, featuring a conjugated enone system and a dimethylamino group. This α,β-unsaturated ketone is widely studied in synthetic chemistry due to its reactivity as a Michael acceptor and its role in constructing complex heterocycles. The E-configuration of the double bond enhances its stability and influences its spectroscopic properties, making it a valuable intermediate in pharmaceuticals and materials science.
Recent trends in green chemistry have spurred interest in 1190-91-6 as a precursor for sustainable synthesis. Researchers are exploring its use in catalyzed asymmetric reactions, aligning with the demand for eco-friendly processes. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), a critical factor for applications in drug discovery and flavor/fragrance industries. Users frequently search for "safety data sheet of (E)-4-(Dimethylamino)but-3-en-2-one" or "suppliers of CAS 1190-91-6," reflecting commercial and regulatory concerns.
The compound’s UV-visible absorption near 300 nm makes it relevant in photochemical studies, a hotspot for solar energy research. Its solubility in polar solvents (e.g., ethanol, acetone) facilitates lab-scale reactions, while its storage stability under inert conditions ensures longevity. Industry forums often discuss "scaling up (E)-4-(Dimethylamino)but-3-en-2-one production" or "alternative synthetic routes," highlighting its industrial potential.
In medicinal chemistry, 1190-91-6 serves as a scaffold for bioactive molecules, particularly kinase inhibitors. Computational studies predict its ADMET properties, addressing queries like "is (E)-4-(Dimethylamino)but-3-en-2-one FDA-approved?" (currently not approved as a drug). Its low toxicity profile in vitro supports further exploration, though rigorous in vivo assays are pending.
From an SEO perspective, combining technical terms (Wittig reaction, enamine chemistry) with layman phrases (uses of yellow liquid compound) broadens reach. The compound’s odor (pungent, amine-like) and physical state (typically liquid) are practical details for handlers. Future research may focus on its nanomaterial applications, tapping into the booming nanotechnology sector.
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